molecular formula C20H22N2O3 B5089186 11-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

11-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

Cat. No.: B5089186
M. Wt: 338.4 g/mol
InChI Key: CAHRKSDLJHUUEW-UHFFFAOYSA-N
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Description

11-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[73102,7]trideca-2,4-dien-6-one is a complex organic compound with a unique structure that includes a benzodioxin ring and a diazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzodioxin ring through the reaction of catechol with ethylene glycol under acidic conditions to yield 2,3-dihydro-1,4-benzodioxin . This intermediate is then subjected to further reactions to introduce the diazatricyclo framework and the dienone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the benzodioxin ring or the diazatricyclo framework.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 11-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For example, modifications to the benzodioxin ring or the diazatricyclo framework could yield compounds with improved pharmacokinetic properties or enhanced biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 11-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to a desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: This compound shares the benzodioxin ring but lacks the diazatricyclo framework.

    1,4-Benzodioxin, 2,3-dihydro-: Similar in structure but without the additional functional groups present in the target compound.

    Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Contains the benzodioxin ring but differs in the rest of the structure.

Uniqueness

What sets 11-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one apart from these similar compounds is its unique combination of the benzodioxin ring and the diazatricyclo framework. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20-3-1-2-17-16-8-15(12-22(17)20)11-21(13-16)10-14-4-5-18-19(9-14)25-7-6-24-18/h1-5,9,15-16H,6-8,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHRKSDLJHUUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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